molecular formula C10H13N3OS B11729920 2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11729920
M. Wt: 223.30 g/mol
InChI Key: KCASIJVMHNNEPF-UHFFFAOYSA-N
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Description

2-(3-{[(Thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains both thiophene and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of thiophene derivatives with pyrazole intermediates. One common method involves the reaction of thiophene-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Additionally, the use of catalysts and solvents can optimize the reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can have different biological activities and applications .

Scientific Research Applications

2-(3-{[(Thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can induce cell cycle arrest and apoptosis by increasing the production of reactive oxygen species (ROS). This overproduction of ROS leads to oxidative stress, which can damage cellular components and trigger cell death pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(Thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its combined thiophene and pyrazole moieties, which provide a diverse range of biological activities. This dual functionality allows the compound to interact with multiple biological targets, making it a versatile molecule for various applications .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-[3-(thiophen-2-ylmethylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C10H13N3OS/c14-6-5-13-4-3-10(12-13)11-8-9-2-1-7-15-9/h1-4,7,14H,5-6,8H2,(H,11,12)

InChI Key

KCASIJVMHNNEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NN(C=C2)CCO

Origin of Product

United States

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